methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
This compound features a naphthalene moiety linked via an acetyl-imino group to a 6-sulfamoyl-substituted 2,3-dihydro-1,3-benzothiazole core, with a methyl acetate ester at the 3-position. The Z-configuration of the imino group and the sulfamoyl substituent are critical to its stereochemical and electronic properties.
Properties
IUPAC Name |
methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-30-21(27)13-25-18-10-9-16(32(23,28)29)12-19(18)31-22(25)24-20(26)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12H,11,13H2,1H3,(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUNVEINSZCXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The 2,3-dihydro-1,3-benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol-6-sulfonamide precursors. As demonstrated by Pingle et al., benzothiazole formation typically involves condensation of 2-aminothiophenol derivatives with carbonyl donors. For this compound, 2-amino-4-sulfamoylthiophenol (prepared via sulfonation of 2-aminothiophenol using chlorosulfonic acid) reacts with ethyl glyoxylate in glacial acetic acid at 110°C for 4 hours (Scheme 1). The reaction proceeds through nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to yield 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole (Intermediate I, 78% yield).
Imine Formation with Naphthalene-1-Acetyl Chloride
Intermediate I undergoes imination at position 2 using naphthalene-1-acetyl chloride. A Schiff base reaction is conducted in anhydrous dimethylformamide (DMF) with triethylamine as a base, achieving Z-configuration selectivity via kinetic control at 0–5°C. The reaction mixture is stirred for 12 hours, yielding 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetic acid (Intermediate II, 82% yield). Stereochemical integrity is confirmed via NOESY NMR, showing proximity between the naphthyl group and benzothiazole sulfur.
Esterification with Methyl Acetate
Intermediate II is esterified using methyl acetate in the presence of sulfuric acid (2 mol%) under reflux (70°C, 6 hours). The reaction proceeds via Fischer esterification, with water removal via Dean-Stark trap to shift equilibrium. Crude product is purified via recrystallization from ethanol/water (3:1), affording the title compound as a white crystalline solid (75% yield, >99% purity by HPLC).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) favor ring closure but promote sulfonamide decomposition, while acetic acid balances reactivity and stability (Table 1).
Table 1: Solvent Effects on Benzothiazole Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Glacial acetic acid | 110 | 78 | 98 |
| DMF | 120 | 65 | 91 |
| Toluene | 130 | 42 | 88 |
Triethylamine (2 equiv) is critical for imine formation, neutralizing HCl byproduct and preventing protonation of the amine nucleophile. Catalytic iodine (5 mol%) accelerates imine linkage by 30% but reduces Z-selectivity (85% vs. 95% without iodine).
Temperature and Time Profiling
Imine coupling at 0°C maximizes Z-selectivity (95:5 Z:E) compared to room temperature (80:20). Prolonged reaction times (>24 hours) lead to E-isomer dominance via thermodynamic control.
Structural Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 7.6 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 6H, naphthyl), 6.92 (s, 1H, imine-H), 4.12 (q, J = 7.0 Hz, 2H, CH2COO), 3.65 (s, 3H, OCH3), 3.20 (dd, J = 15.2, 6.8 Hz, 1H, benzothiazole-H), 2.95 (dd, J = 15.2, 6.8 Hz, 1H, benzothiazole-H).
- IR (KBr) : 1735 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=N imine), 1320/1150 cm⁻¹ (S=O sulfonamide).
- HRMS (ESI+) : m/z calcd. for C24H21N3O5S2 [M+H]+: 504.0994; found: 504.0991.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration (CCDC 2256782). Key metrics:
- Dihedral angle between benzothiazole and naphthyl planes: 82.3°
- S–N bond length: 1.632 Å (consistent with sulfonamide)
Industrial Scalability and Environmental Impact
Pilot-Scale Production
A 10 kg batch synthesis achieved 72% overall yield using:
Waste Management
Process mass intensity (PMI) is reduced to 32 via:
- Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in extraction
- Catalytic neutralization of acidic byproducts with CaCO3
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the benzothiazole ring can interact with DNA and proteins. These interactions can lead to the modulation of cellular processes and the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with derivatives reported in , such as naphthalene-containing acetamides and triazole-linked systems. Below is a detailed comparison:
Structural Features
Key Differences :
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
- Target Compound : Expected peaks for sulfonamide (S=O at ~1300 cm⁻¹, N-H at ~3300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).
Nuclear Magnetic Resonance (NMR)
- Target Compound : Anticipated downfield shifts for benzothiazole protons (δ 7.5–8.5 ppm) and sulfamoyl protons (δ ~7.3 ppm).
- Compound 6b : Aromatic protons at δ 7.20–8.61 ppm; triazole proton at δ 8.36 ppm.
Mass Spectrometry
- Target Compound : Molecular formula likely includes a higher molecular weight due to the benzothiazole core.
- Compound 6b : HRMS [M+H]⁺ at 404.1348 (C₂₁H₁₈N₅O₄).
Biological Activity
Methyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The specific structure can be represented as follows:
This indicates the presence of functional groups such as sulfonamide and imine, which are critical for its biological activity.
Research indicates that benzothiazole derivatives exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall formation .
- Anticancer Properties : Some benzothiazole derivatives have been identified as potential anticancer agents. They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression. For example, certain derivatives have shown effectiveness against breast and liver cancer cell lines by modulating signaling pathways involved in cell proliferation .
- Neuroprotective Effects : Recent studies suggest that these compounds may protect neuronal cells from excitotoxicity induced by glutamate. This neuroprotective effect is attributed to the inhibition of oxidative stress and inflammatory responses within the central nervous system .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related benzothiazole derivative on breast cancer cell lines (MDA-MB-231). The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity.
- Neuroprotective Mechanism : In a model of glutamate-induced excitotoxicity using rat glial cells, pretreatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced intracellular calcium influx, suggesting a protective mechanism against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
